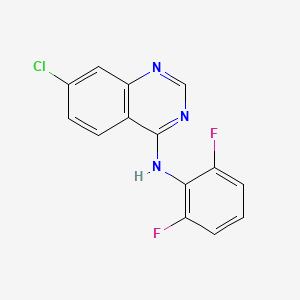

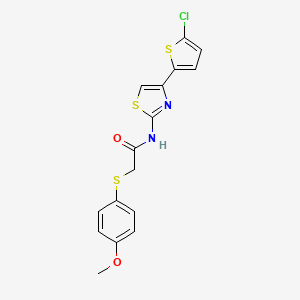

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

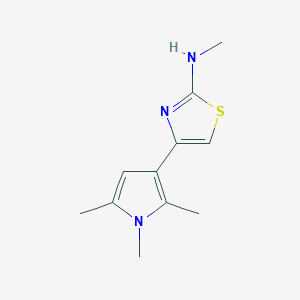

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolinone, a core structure in 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine includes a benzene ring fused with a quinazoline moiety . The quinazoline moiety is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms .Chemical Reactions Analysis

Quinazoline derivatives, including 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, can undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives . The Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been found to exhibit significant anticancer activity. They have been tested against various cancer cell lines, including HepG2, MCF-7, PC-3, HCT-116, and HeLa . They show strong EGFR inhibitory activity and can simulate cell cycle arrest at the G2/M phase .

Antibacterial Activity

Quinazoline derivatives have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and quinazoline derivatives are being investigated as potential candidates .

Antifungal Activity

In addition to their antibacterial properties, quinazoline derivatives also exhibit antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Activity

Quinazoline derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Anticonvulsant Activity

Quinazoline derivatives have demonstrated anticonvulsant activity . This suggests they could be used in the development of new treatments for conditions such as epilepsy .

Antimalarial Activity

Quinazoline derivatives have shown antimalarial activity . This indicates potential applications in the development of new antimalarial drugs .

Anti-Parkinsonism Activity

Quinazoline derivatives have been found to exhibit anti-Parkinsonism activity . This suggests potential applications in the treatment of Parkinson’s disease .

α-Glucosidase Inhibitory Activity

Some quinazoline derivatives have exhibited α-glucosidase inhibitory activity . This suggests potential applications in the treatment of conditions such as diabetes .

Wirkmechanismus

While the specific mechanism of action for 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is not mentioned in the search results, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities . These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities .

Zukünftige Richtungen

Quinazoline derivatives, including 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, continue to attract the interest of medicinal chemists due to their diverse biological activities . Future research will likely focus on the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency .

Eigenschaften

IUPAC Name |

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF2N3/c15-8-4-5-9-12(6-8)18-7-19-14(9)20-13-10(16)2-1-3-11(13)17/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPASXIKRLFCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)

![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)

![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2756689.png)

![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)

![2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2756692.png)

![N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B2756698.png)